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Introduction
Pseudolaric Acid B (PAB) is a diterpenoid isolated from the root bark of the golden larch tree,

Pseudolarix kaempferi. Traditionally used in Chinese medicine for its antifungal properties, PAB

is emerging as a promising candidate in modern antifungal drug discovery.[1][2] Its potent

activity against a range of fungal pathogens, including clinically relevant Candida and

Aspergillus species, coupled with a multifaceted mechanism of action, makes it a compelling

subject for further investigation.[3][4] These application notes provide a comprehensive

overview of PAB's antifungal properties, mechanisms of action, and detailed protocols for its

evaluation.

Antifungal Activity of Pseudolaric Acid B
PAB exhibits broad-spectrum antifungal activity against various fungal species. It has shown

notable efficacy against both fluconazole-susceptible and -resistant strains of Candida albicans

and other non-albicans Candida species.[3][5]

Table 1: In Vitro Antifungal Susceptibility of Pseudolaric
Acid B
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Fungal Species Strain Type MIC Range (µg/mL) Reference

Candida albicans
Fluconazole-

Susceptible (FLC-S)
1-8 [5]

Candida albicans
Fluconazole-Resistant

(FLC-R)
0.5-4 [5]

Candida tropicalis FLC-S & FLC-R 8-16 [3][6]

Colletotrichum

gloeosporioides
- 0.087-1.927 (EC50) [7]

Aspergillus fumigatus -
Dose-dependent

inhibition
[4]

Synergy with Conventional Antifungals
A significant attribute of PAB is its synergistic interaction with conventional antifungal drugs,

particularly azoles like fluconazole (FLC). This synergy is especially pronounced against azole-

resistant fungal strains, suggesting that PAB could be used in combination therapies to

overcome drug resistance.[3][5]

Table 2: Synergistic Activity of Pseudolaric Acid B with
Fluconazole

Fungal
Species

Strain Type FICI Range Interpretation Reference

Candida albicans FLC-R 0.02-0.13 Synergy [5]

Candida albicans FLC-S 0.25-0.5 Synergy [5]

Candida

tropicalis
FLC-R 0.070-0.375 Synergy [6]

Candida

tropicalis
FLC-S 0.070-0.375

Synergy in 2/9

strains
[6]

FICI (Fractional Inhibitory Concentration Index): ≤ 0.5 indicates synergy.
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Mechanism of Action
The antifungal effect of Pseudolaric Acid B is not attributed to a single mode of action but rather

a combination of cellular and molecular disruptions.

Cell Membrane and Wall Disruption
PAB compromises the integrity of the fungal cell membrane.[3] Studies have shown that PAB

treatment leads to increased membrane permeability.[7] Furthermore, it inhibits the

biosynthesis of ergosterol, a crucial component of the fungal cell membrane, which is a

common target for azole antifungals.[7] This disruption of ergosterol synthesis likely contributes

to the synergistic effect observed with fluconazole. PAB has also been observed to cause

thickening of the cell wall.[7]

Inhibition of Biofilm Formation and Hyphal Growth
Biofilms are a significant factor in the pathogenicity of fungi like Candida albicans, contributing

to drug resistance. PAB has demonstrated potent inhibitory effects on biofilm formation at

various stages of development.[8] It also inhibits the yeast-to-hypha transition, a key virulence

factor for Candida albicans.[8][9]

Table 3: Anti-biofilm Activity of Pseudolaric Acid B
against Candida albicans

Biofilm Stage
PAB Concentration
(µg/mL)

Inhibition Rate (%) Reference

Early (2 hours) 512 97.1 ± 0.38 [8]

Medium (8 hours) 512 90.4 ± 0.32 [8]

Late (24 hours) 512 80.1 ± 0.67 [8]

Mature 256 - 512 (SMIC50) 50 [8]

Microtubule Disruption
PAB is known to be a microtubule-destabilizing agent.[2][10] In fungal cells, microtubules are

essential for various processes, including cell division and morphogenesis. The disruption of
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microtubule networks can lead to cell cycle arrest at the G2/M phase and ultimately trigger

apoptosis.[10]

Induction of Apoptosis
PAB induces programmed cell death, or apoptosis, in fungal cells.[11][12] This is characterized

by DNA fragmentation and the activation of caspases. The apoptotic effect is likely a

consequence of the cumulative cellular stress caused by membrane damage, microtubule

disruption, and mitochondrial dysfunction.

Mitochondrial Dysfunction
There is evidence to suggest that PAB affects mitochondrial function. It has been shown to

disrupt the mitochondrial membrane potential and impair ATP production in cancer cells, a

mechanism that could be conserved in fungi.[13][14]

Signaling Pathways Potentially Targeted by
Pseudolaric Acid B
While the direct molecular targets of PAB in fungi are still under full investigation, its observed

effects on hyphal formation and apoptosis suggest an interaction with key signaling pathways.

Ras-cAMP-PKA Pathway
The Ras-cAMP-PKA pathway is a central regulator of morphogenesis, including the yeast-to-

hypha transition, and virulence in Candida albicans.[15][16][17] Given that PAB inhibits hyphal

formation, it is plausible that it directly or indirectly modulates components of this pathway.

Plasma Membrane

Pseudolaric Acid B Membrane Receptor
(e.g., Gpr1)

Inhibition?
Ras1 Adenylyl Cyclase

(Cyr1) cAMP Protein Kinase A
(Tpk1/Tpk2)

Transcription Factors
(e.g., Efg1) Hyphal Formation

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://www.scielo.br/j/bdj/a/z4THz8y8tD6g8cpJVjNN3cv/
https://antiviral.creative-diagnostics.com/antimicrobial-synergy-testing-checkerboard-assay.html
https://pubmed.ncbi.nlm.nih.gov/31623058/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11554653/
https://pubmed.ncbi.nlm.nih.gov/37244295/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5955198/
https://pubmed.ncbi.nlm.nih.gov/30299574/
https://pubmed.ncbi.nlm.nih.gov/19995187/
https://www.benchchem.com/product/b15140239?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15140239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Postulated inhibitory effect of PAB on the Ras-cAMP-PKA pathway.

Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antifungal properties of

Pseudolaric Acid B.

Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC) and Synergy (Checkerboard
Microdilution Assay)
This protocol determines the MIC of PAB alone and in combination with another antifungal

agent (e.g., fluconazole) to assess for synergistic interactions.
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Figure 2: Workflow for the checkerboard microdilution assay.
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Materials:

Pseudolaric Acid B (PAB)

Fluconazole (FLC) or other antifungal agent

96-well flat-bottom microtiter plates

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

Fungal isolate

Spectrophotometer (optional)

Incubator (35°C)

Procedure:

Prepare Drug Solutions: Prepare stock solutions of PAB and FLC in a suitable solvent (e.g.,

DMSO). Create a series of 2-fold dilutions of each drug in RPMI 1640 medium.

Prepare Fungal Inoculum: Culture the fungal isolate on an appropriate agar medium.

Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland

standard. Dilute this suspension in RPMI 1640 to achieve a final concentration of 0.5–2.5 x

10³ CFU/mL.

Plate Setup:

Add 50 µL of RPMI 1640 to all wells of a 96-well plate.

Add 50 µL of the PAB dilutions along the y-axis (e.g., rows A-G).

Add 50 µL of the FLC dilutions along the x-axis (e.g., columns 1-10). This creates a matrix

of drug combinations.

Include wells with each drug alone (row H for PAB, column 11 for FLC) and a drug-free

growth control (column 12).
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Inoculation: Add 100 µL of the prepared fungal inoculum to each well.

Incubation: Incubate the plate at 35°C for 24–48 hours.

Reading Results: The MIC is the lowest concentration of the drug that causes a significant

inhibition of growth (e.g., ≥50% reduction) compared to the drug-free control. This can be

determined visually or by reading the optical density at 490 nm.

FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated as

follows: FICI = (MIC of PAB in combination / MIC of PAB alone) + (MIC of FLC in

combination / MIC of FLC alone)

Interpretation:

FICI ≤ 0.5: Synergy

0.5 < FICI ≤ 4: Indifference

FICI > 4: Antagonism[18]

Protocol 2: Biofilm Inhibition Assay (XTT Reduction
Assay)
This protocol quantifies the metabolic activity of fungal biofilms and is used to assess the

inhibitory effect of PAB on biofilm formation and maturation.

Materials:

PAB

96-well flat-bottom microtiter plates

Fungal isolate

RPMI 1640 medium

XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium

hydroxide)
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Menadione

Phosphate-buffered saline (PBS)

Spectrophotometer

Procedure:

Biofilm Formation:

Add 100 µL of a fungal suspension (1 x 10⁶ cells/mL in RPMI 1640) to the wells of a 96-

well plate.

Incubate at 37°C for a period to allow biofilm formation (e.g., 24 hours for mature biofilms).

Treatment:

For inhibition of biofilm formation, add PAB at various concentrations at the same time as

the fungal suspension.

For activity against mature biofilms, gently wash the formed biofilms with PBS and add

fresh medium containing PAB at various concentrations.

Incubate for a further 24 hours.

XTT Assay:

Gently wash the biofilms twice with 200 µL of PBS to remove non-adherent cells.[19]

Prepare the XTT/menadione solution immediately before use. A typical working solution is

0.5 g/L XTT in sterile PBS with 1 µM menadione.[5]

Add 100 µL of the XTT/menadione solution to each well.

Incubate the plate in the dark at 37°C for 2 hours.[3]

Reading Results: Measure the colorimetric change at 490 nm using a microplate reader. The

absorbance is proportional to the metabolic activity of the biofilm.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://scispace.com/pdf/improvement-of-xtt-assay-performance-for-studies-involving-44r76hefmx.pdf
https://www.jove.com/t/64425/a-soluble-tetrazolium-based-reduction-assay-to-evaluate-effect
https://journals.asm.org/doi/10.1128/aac.45.9.2475-2479.2001
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15140239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Calculate the percentage of biofilm inhibition relative to the untreated control.

Protocol 3: Ergosterol Quantification
This protocol measures the total ergosterol content in fungal cells, providing an indication of

PAB's effect on the cell membrane.

Materials:

Fungal cells treated with PAB

Methanol

Chloroform

Heptane or Cyclohexane

Potassium hydroxide (KOH)

HPLC system with a UV detector

Procedure:

Cell Harvesting: Harvest fungal cells from liquid culture by centrifugation.

Saponification: Resuspend the cell pellet in a solution of 10% KOH in methanol and incubate

at 80°C for 30 minutes.[20]

Extraction:

After cooling, add a mixture of chloroform and water (or another suitable solvent system)

and vortex vigorously.

Centrifuge to separate the phases.

Transfer the lower organic layer (containing the non-saponifiable lipids, including

ergosterol) to a new tube.
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Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute

the lipid extract in methanol for HPLC analysis.

HPLC Analysis:

Inject the sample into an HPLC system equipped with a C18 column.

Elute with an appropriate mobile phase (e.g., methanol).

Detect ergosterol by its absorbance at 282 nm.[1]

Quantification: Compare the peak area of the sample to a standard curve generated with

purified ergosterol.

Protocol 4: Assessment of Apoptosis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects

DNA fragmentation, a hallmark of apoptosis.[6]

Materials:

Fungal cells treated with PAB

Fixation solution (e.g., 4% paraformaldehyde)

Permeabilization solution (e.g., Proteinase K or Triton X-100)

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, e.g., FITC-dUTP)

Fluorescence microscope

Procedure:

Cell Preparation: Harvest and wash fungal cells. Protoplasts may need to be prepared for

optimal reagent penetration.

Fixation: Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[6]
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Permeabilization: Permeabilize the cells with Proteinase K (20 µg/mL) for 10-20 minutes at

room temperature.[6]

TUNEL Staining:

Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified,

dark chamber.[21]

Include a positive control (cells treated with DNase I) and a negative control (omitting the

TdT enzyme).[6]

Visualization: Wash the cells and mount them on a slide. Observe the fluorescence using a

fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in the

nucleus.

Conclusion
Pseudolaric Acid B is a promising natural product with significant potential for development as

a novel antifungal agent. Its multifaceted mechanism of action, including cell membrane

disruption, inhibition of biofilm formation, and induction of apoptosis, makes it an attractive

candidate to combat fungal infections, particularly those caused by drug-resistant strains. The

synergistic activity of PAB with existing antifungals further highlights its potential in combination

therapies. The protocols provided herein offer a framework for the systematic evaluation of PAB

and other novel antifungal compounds in a research and drug development setting. Further

investigation into its precise molecular targets and its efficacy in in vivo models is warranted to

fully realize its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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